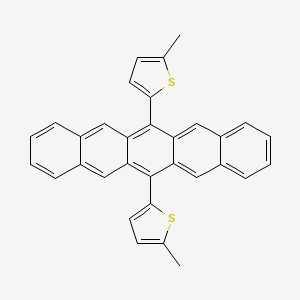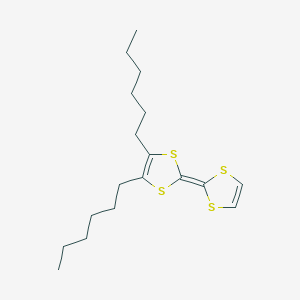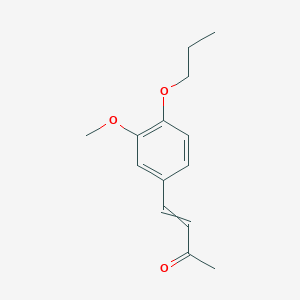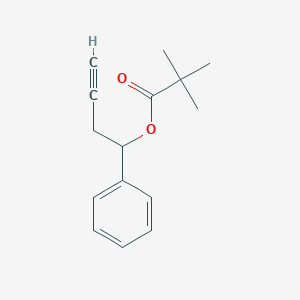![molecular formula C19H21ClN2O2 B14178781 1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one CAS No. 919118-47-1](/img/structure/B14178781.png)
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, an aniline group, and a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one typically involves the reaction of 4-chlorophenol with aniline to form 4-chlorophenoxyaniline. This intermediate is then reacted with piperidine and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-{4-[2-(2,4-Dichlorophenoxy)anilino]piperidin-1-yl}ethan-1-one: Similar structure but with an additional chlorine atom.
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
919118-47-1 |
|---|---|
Molecular Formula |
C19H21ClN2O2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-[4-[2-(4-chlorophenoxy)anilino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-14(23)22-12-10-16(11-13-22)21-18-4-2-3-5-19(18)24-17-8-6-15(20)7-9-17/h2-9,16,21H,10-13H2,1H3 |
InChI Key |
AGDDBVKUQFKXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


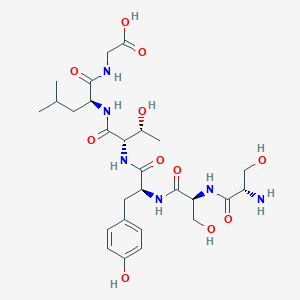
![tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane](/img/structure/B14178706.png)

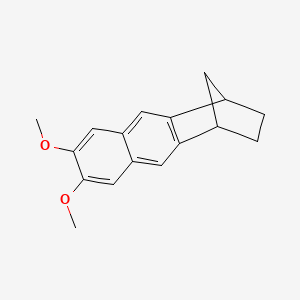
![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
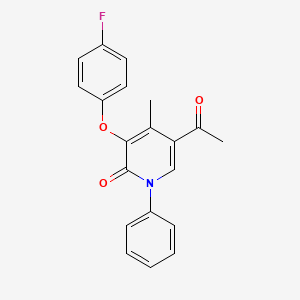
![([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone](/img/structure/B14178750.png)
![5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14178754.png)
